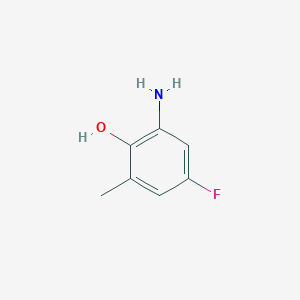

Buddlejasaponin IV

Overview

Description

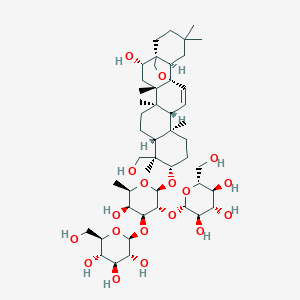

Buddlejasaponin IV is a natural product found in Clinopodium gracile, Clinopodium micranthum, and other organisms . It has been studied for its potential anti-inflammatory and anti-cancer properties .

Synthesis Analysis

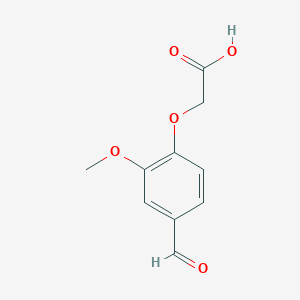

This compound is an oleanane-type triterpene saponin that was isolated from the aerial parts of Buddleja japonica HEMSL . The structure of this compound was elucidated based on chemical and spectroscopic studies .Molecular Structure Analysis

The molecular formula of this compound is C48H78O18 . Its molecular weight is 943.1 g/mol . The structure of this compound was determined using various spectroscopic techniques .Chemical Reactions Analysis

This compound has been studied for its potential to induce apoptosis in cancer cells . It has also been found to inhibit the production of NO, PGE2, and TNF-α, which are involved in inflammation .Scientific Research Applications

Anti-Inflammatory and Analgesic Effects

Buddlejasaponin IV, derived from Pleurospermum kamtschatidum, exhibits significant anti-inflammatory properties. It effectively inhibits nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-alpha) production. This compound reduces lipopolysaccharide-induced levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at protein levels, and their mRNA expression in macrophages. Additionally, it blocks the activation of nuclear factor-kappaB (NF-kappaB), a key transcription factor for proinflammatory mediators. This compound also shows analgesic effects in models of serotonin- and carrageenan-induced paw edema, and in acetic acid-induced writhing and hot-plate tests, indicating its potential as a therapeutic agent for inflammation and pain management (Won et al., 2006).

Cancer Prevention and Treatment

This compound has been found to induce cell cycle arrest at the G2/M phase and trigger apoptosis in immortalized human oral keratinocytes (IHOKs). It affects the expression levels of cyclin B1, Cdc2, Cdc25C, and enhances Chk2 phosphorylation. Additionally, it influences p53-dependent cell cycle arrest and apoptosis pathways, both mitochondrial-dependent and death receptor-mediated, making it a promising candidate for chemopreventive treatments against oral carcinogenesis (Hwang et al., 2011).

Effects on Hepatic Stellate Cells and Liver Fibrosis

This compound demonstrates an inhibitory effect on the proliferation and activation of hepatic stellate cells, a key factor in liver fibrosis. It decreases the synthesis of extracellular matrix, suggesting its potential for interfering with liver fibrosis and promoting liver health (Wen Yong-xin, 2011).

Antiviral Properties

The compound has shown moderate in vitro anti-HSV-1 activity, indicating its potential in the development of antiviral treatments (Bermejo et al., 2002).

Hyperlipidemia and Hypercholesterolemia

It has been observed to significantly inhibit hypercholesterolemia and hyperlipidemia induced by various inducers. This compound reduces oxidative stress markers and enhances superoxide dismutase activity in high cholesterol diet-induced rats, suggesting its utility in treating hyperlipidemia-related conditions (Jung et al., 2007).

Mechanism of Action

Target of Action

Buddlejasaponin IV primarily targets iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2) . These are key enzymes involved in the inflammatory response. iNOS produces nitric oxide, a free radical involved in immune defense, while COX-2 is responsible for the production of prostaglandins, which are lipid compounds that mediate inflammation .

Mode of Action

This compound inhibits the expression of iNOS and COX-2 at the protein level, and also reduces the mRNA expression of iNOS, COX-2, TNF-α (tumor necrosis factor-alpha), IL-1β (interleukin-1 beta), and IL-6 (interleukin-6) in a concentration-dependent manner . This suggests that the compound’s action occurs at the transcriptional level .

Biochemical Pathways

This compound affects the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway . NF-κB is a transcription factor that regulates genes involved in inflammation. This compound inhibits the activation of NF-κB, reducing the degradation and phosphorylation of IκB-α (inhibitor of kappa B alpha), and preventing the nuclear translocation of the NF-κB p65 subunit . This leads to the downregulation of proinflammatory mediators, including iNOS, COX-2, TNF-α, IL-1β, and IL-6 .

Result of Action

The inhibition of iNOS, COX-2, TNF-α, IL-1β, and IL-6 expressions by blocking NF-κB activation results in the anti-inflammatory effects of this compound . It also induces apoptosis via the mitochondrial-dependent pathway by increasing the ratio of Bax to Bcl-2 and activating caspases . Furthermore, it inhibits α2β1 integrin-mediated cell adhesion and signaling, and inhibits the lung metastasis of colon cancer cells .

Safety and Hazards

According to the safety data sheet, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling Buddlejasaponin IV . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental release, it is recommended to avoid letting the chemical enter drains and to collect and arrange for proper disposal .

Biochemical Analysis

Biochemical Properties

Buddlejasaponin IV plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, this compound has been found to interact with the Bcl-2 family of proteins, influencing the ratio of Bax to Bcl-2 .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to induce apoptotic cell death in HT-29 human colorectal cancer cells by activating the mitochondrial-dependent apoptotic pathway and reducing α2β1 integrin-mediated adhesion .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression. For instance, this compound increases the ratio of Bax to Bcl-2, activates caspases, and induces anoikis by inhibiting α2β1 integrin-mediated cell adhesion and signaling .

properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[[(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H78O18/c1-22-30(53)37(65-39-35(58)33(56)31(54)23(18-49)62-39)38(66-40-36(59)34(57)32(55)24(19-50)63-40)41(61-22)64-29-10-11-43(4)25(44(29,5)20-51)8-12-45(6)26(43)9-13-48-27-16-42(2,3)14-15-47(27,21-60-48)28(52)17-46(45,48)7/h9,13,22-41,49-59H,8,10-12,14-21H2,1-7H3/t22-,23-,24-,25-,26-,27-,28+,29+,30+,31-,32-,33+,34+,35-,36-,37+,38-,39+,40+,41+,43+,44+,45-,46+,47-,48+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJDRINEGANBIK-ARKKLDSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H78O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901315819 | |

| Record name | Buddlejasaponin IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

943.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139523-30-1 | |

| Record name | Buddlejasaponin IV | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139523-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buddlejasaponin IV | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139523301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buddlejasaponin IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUDDLEJASAPONIN IV | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZ7J643R5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,6,7,8,9-Hexahydro-4,6,6,9,9-pentamethyl-1H-naphtho[2,3-c]pyran](/img/structure/B158144.png)